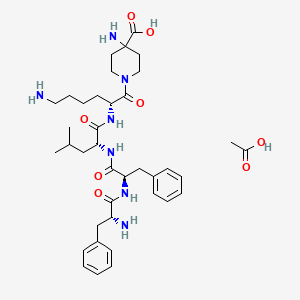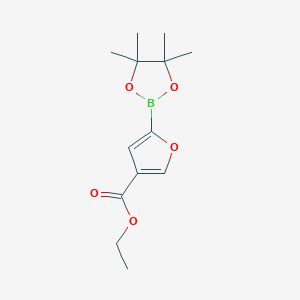
2,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester
Vue d'ensemble
Description
2,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester is an organic compound that belongs to the class of furan derivatives. It is a dimethyl ester of 2,5-furandicarboxylic acid, which is known for its potential as a renewable building block for various applications. The compound is characterized by its furan ring structure with two carboxylic acid groups that are esterified with methanol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-furandicarboxylic acid, tetrahydro-, dimethyl ester typically involves the esterification of 2,5-furandicarboxylic acid with methanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
2,5-Furandicarboxylic acid+2CH3OHH2SO42,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester+H2O
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor with efficient separation of the product and by-products. The use of high-purity methanol and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,5-furandicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The furan ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: 2,5-Furandicarboxylic acid.
Reduction: 2,5-Furandicarboxylic acid, tetrahydro-, diol.
Substitution: Various substituted furan derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of bio-based polymers and other furan derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of renewable polymers, such as polyethylene furanoate (PEF), which is an alternative to polyethylene terephthalate (PET).
Mécanisme D'action
The mechanism of action of 2,5-furandicarboxylic acid, tetrahydro-, dimethyl ester involves its interaction with various molecular targets. In chemical reactions, the ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The furan ring structure allows for interactions with enzymes and other proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Furandicarboxylic acid: The parent compound with carboxylic acid groups instead of ester groups.
2,5-Furandicarboxylic acid, dimethyl ester: Similar esterified compound but without the tetrahydro modification.
Furan-2,5-dicarboxylic acid diethyl ester: Another esterified derivative with ethyl groups.
Uniqueness
2,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester is unique due to its tetrahydro modification, which imparts different chemical and physical properties compared to its non-tetrahydro counterparts
Propriétés
IUPAC Name |
dimethyl oxolane-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-11-7(9)5-3-4-6(13-5)8(10)12-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLJNEHCXHAFLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(O1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonic Acid](/img/structure/B3203955.png)






